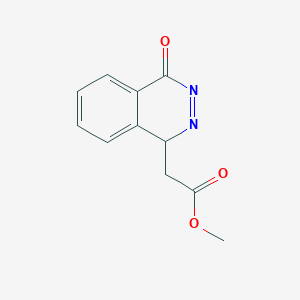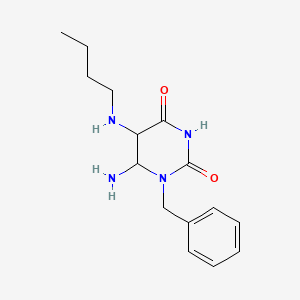![molecular formula C5H4N4OS B12343830 5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B12343830.png)
5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiazolo[4,5-d]pyrimidine family, known for its diverse biological activities, including anticancer, antifungal, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with cyanoacetamide, followed by cyclization and subsequent reactions to form the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazolo[4,5-d]pyrimidines .
Aplicaciones Científicas De Investigación
5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription . This leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidine-5-thione: Known for its antifungal activity.
3,5-Diaryl-thiazolo[4,5-d]pyrimidin-7(6H)-one: Exhibits antiproliferative effects against various cancer cell lines.
Pyrazolo[3,4-d]pyrimidine: Acts as a CDK2 inhibitor with significant anticancer activity.
Uniqueness
5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one stands out due to its potent topoisomerase I inhibitory activity and its versatility in undergoing various chemical reactions to form a wide range of bioactive derivatives . Its unique structure and diverse biological activities make it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C5H4N4OS |
|---|---|
Peso molecular |
168.18 g/mol |
Nombre IUPAC |
5-imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one |
InChI |
InChI=1S/C5H4N4OS/c6-4-7-1-2-3(8-4)9-5(10)11-2/h1-2H,(H2,6,8,9,10) |
Clave InChI |
VTOOJRCPHMZWTH-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=N)N=C2C1SC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)
![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)
![methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12343776.png)
![prop-2-en-1-yl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12343778.png)


![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)





